3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an imidazo[4,5-b]pyridine core fused with a phenoxyphenyl group, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents to couple aryl halides with phenylboronic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Evaluated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyphenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 3-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 3-(3-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing compounds with tailored biological activities and improved pharmacokinetic profiles .
Properties
CAS No. |
61963-14-2 |
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Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(3-phenoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H13N3O2/c22-18-20-16-10-5-11-19-17(16)21(18)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-12H,(H,20,22) |
InChI Key |
PVXZZBKWFCCREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C4=C(C=CC=N4)NC3=O |
Origin of Product |
United States |
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